2-Chloro Fenofibric Acid-d6

Description

BenchChem offers high-quality 2-Chloro Fenofibric Acid-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro Fenofibric Acid-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

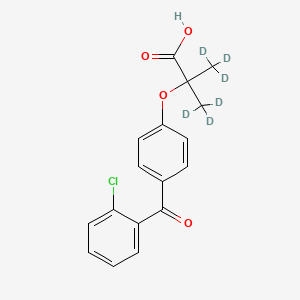

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-9-7-11(8-10-12)15(19)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLZAXXVHHHGDU-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Chloro Fenofibric Acid-d6: An Internal Standard for Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro Fenofibric Acid-d6 is the deuterium-labeled form of 2-Chloro Fenofibric Acid.[1] Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling makes 2-Chloro Fenofibric Acid-d6 an ideal internal standard for quantitative bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its primary application is in pharmacokinetic and bioequivalence studies of fenofibrate (B1672516), where it is used to accurately quantify the active metabolite, fenofibric acid, in biological matrices such as plasma.[2][3]

Chemical and Physical Properties

The key chemical identifiers and properties of 2-Chloro Fenofibric Acid-d6 are summarized in the table below.

| Property | Value |

| Chemical Name | 2-(4-(2-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d6 |

| Chemical Formula | C₁₇H₉D₆ClO₄ |

| Molecular Weight | 324.79 g/mol [1] |

| CAS Number | 1346603-06-2[1] |

| Appearance | Off-White to White Solid |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO |

Role in Fenofibrate Metabolism and Analysis

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. This conversion is a critical step in its mechanism of action for treating hyperlipidemia. The accurate quantification of fenofibric acid is therefore essential for understanding the pharmacokinetics of fenofibrate.

The metabolic pathway of fenofibrate involves several key transformations. The initial hydrolysis is followed by glucuronidation of fenofibric acid, and further metabolism can occur.

Figure 1: Simplified metabolic pathway of fenofibrate.

Experimental Protocols: Quantification of Fenofibric Acid

2-Chloro Fenofibric Acid-d6 is employed as an internal standard to correct for variability during sample preparation and analysis. Below are representative experimental protocols for the quantification of fenofibric acid in human plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation

A common and rapid method for sample clean-up is protein precipitation.

Figure 2: Workflow for sample preparation using protein precipitation.

Detailed Steps:

-

To 100 µL of human plasma, add a known amount of 2-Chloro Fenofibric Acid-d6 solution.[2]

-

Add a protein precipitating agent, such as acetonitrile.[2]

-

Vortex the mixture to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[2]

Chromatographic and Mass Spectrometric Conditions

The separation and detection of fenofibric acid and its deuterated internal standard are typically achieved using reverse-phase liquid chromatography coupled with tandem mass spectrometry.

Table 1: Typical LC-MS/MS Parameters

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., ACE, 50 mm x 2.1 mm, 5 µm)[2] |

| Mobile Phase | Isocratic elution with Water:Methanol:Formic Acid (35:65:0.1, v/v/v)[2] |

| Flow Rate | 1 mL/min[2] |

| Injection Volume | 2-25 µL[2] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[2] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |

| MRM Transition (Fenofibric Acid) | m/z 317.1 → 230.9[2] |

| MRM Transition (2-Chloro Fenofibric Acid-d6) | m/z 322.9 → 230.8[2] |

Data Presentation: Method Validation

The use of 2-Chloro Fenofibric Acid-d6 as an internal standard allows for the development of robust and reliable bioanalytical methods. The following table summarizes typical validation parameters for the quantification of fenofibric acid in human plasma.

Table 2: Summary of Bioanalytical Method Validation Data

| Parameter | Result |

| Linearity Range | 0.150 µg/mL to 20.383 µg/mL[2] |

| Intra-run Imprecision | < 2.5%[2] |

| Inter-run Imprecision | < 2.5%[2] |

| Inaccuracy | Within ±2.8%[2] |

| Analytical Recovery (Fenofibric Acid) | 73.8–75.4%[2] |

| Analytical Recovery (Internal Standard) | 85.9%[2] |

Synthesis of 2-Chloro Fenofibric Acid-d6

While specific synthesis details for the deuterated compound are proprietary to manufacturers, the general synthesis of fenofibric acid provides a likely framework. The synthesis of 2-Chloro Fenofibric Acid would be similar, with the key difference being the use of deuterated starting materials.

Figure 3: Generalized synthetic pathway for 2-Chloro Fenofibric Acid-d6.

Conclusion

2-Chloro Fenofibric Acid-d6 is an indispensable tool for the accurate and precise quantification of fenofibric acid in biological samples. Its use as an internal standard in LC-MS/MS methods is well-established and validated, providing the reliability required for pharmacokinetic, bioequivalence, and other drug development studies. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working with fenofibrate and its metabolites.

References

An In-Depth Technical Guide to 2-Chloro Fenofibric Acid-d6

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro Fenofibric Acid-d6, with a focus on its application as an internal standard in bioanalytical methods. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2-Chloro Fenofibric Acid-d6 is a deuterated analog of 2-chloro fenofibric acid. The deuterium (B1214612) labeling makes it an ideal internal standard for the quantification of fenofibric acid and its metabolites in biological matrices by mass spectrometry.[1] Its core chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 2-(4-(2-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d6 | [2] |

| IUPAC Name | 2-[4-(2-chlorobenzoyl)phenoxy]-2-(methyl-d3)propanoic-3,3,3-d3 acid | [3] |

| Synonyms | Fenofibric Acid-d6 | [3][4] |

| CAS Number | 1346603-06-2 | [5][6] |

| Unlabeled CAS | 61024-31-5 | [6] |

| Molecular Formula | C₁₇H₉D₆ClO₄ | [5] |

| Molecular Weight | 324.79 g/mol | [5] |

| Exact Mass | 324.104 Da | [7] |

| Appearance | White to off-white solid powder | [7] |

| Storage | Store at 2-8°C for long-term storage. | [4] |

Spectroscopic Data

While complete NMR and full-scan mass spectra for 2-Chloro Fenofibric Acid-d6 are not available in the public domain, key mass spectrometry parameters for its use as an internal standard in Multiple Reaction Monitoring (MRM) mode have been reported.

| Analytical Technique | Parameters | Reference |

| LC-MS/MS (Negative Ion Mode) | Mass Transition (m/z): 322.9 → 230.8 | [8] |

| LC-MS/MS (Positive Ion Mode) | Mass Transition (m/z): 324.93 → 110.82 |

These transitions are used to selectively detect and quantify 2-Chloro Fenofibric Acid-d6 in complex biological samples.

Synthesis

A specific, detailed synthesis protocol for 2-Chloro Fenofibric Acid-d6 is not described in the available literature. However, general synthesis routes for fenofibric acid and its derivatives have been published.[9][10] The synthesis of 2-Chloro Fenofibric Acid-d6 would likely involve the reaction of a deuterated precursor with a chlorinated benzophenone (B1666685) derivative.

Application in Bioanalytical Methods

The primary application of 2-Chloro Fenofibric Acid-d6 is as an internal standard in the quantification of fenofibric acid in biological samples, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Fenofibric Acid in Human Plasma

This section details a typical experimental protocol for the analysis of fenofibric acid in human plasma using 2-Chloro Fenofibric Acid-d6 as an internal standard.

4.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add a known amount of 2-Chloro Fenofibric Acid-d6 solution as the internal standard.[11]

-

Add 200 µL of acetonitrile (B52724) to precipitate the plasma proteins.[12]

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[11]

4.1.2. Liquid Chromatography

-

Column: ACE C18 column (50 mm x 2.1 mm, 5 µm particle size) or equivalent.[11]

-

Mobile Phase: An isocratic mobile phase of water:methanol:formic acid (35:65:0.1, v/v/v).[11]

-

Flow Rate: 1 mL/min.[11]

-

Injection Volume: 2 µL.[11]

4.1.3. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

4.1.4. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation). Key validation parameters include:

-

Linearity: Establishing a linear relationship between the analyte concentration and the instrument response. A typical linear range is 0.05–20 µg/mL.[11]

-

Accuracy and Precision: Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%, and ±20% for the lower limit of quantification).[11]

-

Selectivity and Specificity: Ensuring that endogenous components in the matrix do not interfere with the detection of the analyte and internal standard.[12]

-

Recovery: Determining the extraction efficiency of the analyte and internal standard from the biological matrix.

-

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Metabolic Pathway of Fenofibrate

To understand the importance of quantifying fenofibric acid, it is crucial to consider the metabolic pathway of its parent drug, fenofibrate. Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid is the pharmacologically active compound that exerts its lipid-lowering effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[12]

Caption: Metabolic activation of Fenofibrate to Fenofibric Acid.

Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical study involving the quantification of fenofibric acid using 2-Chloro Fenofibric Acid-d6 as an internal standard.

Caption: Bioanalytical workflow for Fenofibric Acid quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Chloro Fenofibric Acid | 61024-31-5 | SynZeal [synzeal.com]

- 3. Fenofibric-d6 Acid | C17H15ClO4 | CID 45039250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-Chloro Fenofibric Acid-d6 | LGC Standards [lgcstandards.com]

- 7. Fenofibric acid-d6 | deuterated form of Fenofibric acid | CAS 1092484-69-9 | Buy Fenofibric acid-d6 from Supplier InvivoChem [invivochem.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. akademiamedycyny.pl [akademiamedycyny.pl]

- 13. researchgate.net [researchgate.net]

Technical Guide: 2-Chloro Fenofibric Acid-d6 (CAS 1346603-06-2)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-Chloro Fenofibric Acid-d6, a deuterated analog of a fenofibrate (B1672516) metabolite and impurity. This document outlines its physicochemical properties, its primary application as an internal standard in bioanalytical studies, detailed experimental protocols, and the relevant biological context of its non-deuterated counterpart.

Core Compound Information

2-Chloro Fenofibric Acid-d6 is the deuterium-labeled form of 2-Chloro Fenofibric Acid. The primary application of this compound is as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from the unlabeled analyte in biological matrices.

Table 1: Physicochemical Properties of 2-Chloro Fenofibric Acid-d6

| Property | Value |

| CAS Number | 1346603-06-2 |

| Molecular Formula | C₁₇H₉D₆ClO₄ |

| Molecular Weight | 324.79 g/mol |

| Unlabeled CAS Number | 61024-31-5 |

Application in Bioanalytical Methods

The principal use of 2-Chloro Fenofibric Acid-d6 is as an internal standard in the development and validation of bioanalytical methods for the quantification of fenofibric acid and its metabolites or impurities in various biological samples, such as plasma. Its utility is highlighted in pharmacokinetic and toxicokinetic studies of the parent drug, fenofibrate.

Below are representative data from a validated LC-MS/MS method for the quantification of fenofibric acid using a deuterated internal standard. While this data pertains to fenofibric acid-d6, it is directly applicable to the use of 2-Chloro Fenofibric Acid-d6 for the analysis of 2-Chloro Fenofibric Acid.

Table 2: Performance Characteristics of a Validated LC-MS/MS Assay for Fenofibric Acid using a Deuterated Internal Standard

| Parameter | Result |

| Linearity Range | 0.150 µg/mL to 20.383 µg/mL |

| Intra-run Imprecision | < 2.5% |

| Inter-run Imprecision | < 2.5% |

| Inaccuracy | Within ±2.8% |

| Analytical Recovery (Analyte) | 73.8–75.4% |

| Analytical Recovery (IS) | 85.9% |

Experimental Protocols

The following is a detailed experimental protocol for the quantification of fenofibric acid in human plasma using a deuterated internal standard, which can be adapted for 2-Chloro Fenofibric Acid-d6.

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Thawing: Thaw plasma samples in an ice-cold water bath under low light conditions to minimize the back-conversion of fenofibric acid from its acyl glucuronide metabolite.

-

Internal Standard Spiking: To a 100 µL aliquot of plasma, add the deuterated internal standard solution (e.g., 2-Chloro Fenofibric Acid-d6 in methanol).

-

Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample.

-

Vortexing and Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

SPE Cartridge Conditioning: Condition a polymer-based, hydrophilic-lipophilic balanced SPE cartridge with methanol (B129727) followed by water.

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a suitable solvent to remove interfering substances.

-

Elution: Elute the analyte and internal standard from the cartridge with an appropriate elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis

-

Chromatographic Column: Discovery C18 (4.6 x 50 mm, 5 µm) or equivalent.

-

Mobile Phase: A mixture of 0.2% formic acid in water and acetonitrile (B52724) (e.g., 35:65, v/v).

-

Flow Rate: Isocratic elution at a constant flow rate.

-

Mass Spectrometer: API 3000 or a similar triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Fenofibric Acid: m/z 317.1 → 230.9.

-

MRM Transition for Fenofibric Acid-d6: m/z 322.9 → 230.8.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the bioanalysis of fenofibric acid using a deuterated internal standard.

Signaling Pathway of Fenofibric Acid

Fenofibric acid, the active metabolite of fenofibrate, exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Caption: Simplified signaling pathway of fenofibric acid via PPARα activation.

Technical Guide: 2-Chloro Fenofibric Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro Fenofibric Acid-d6, a deuterated analog of a fenofibrate (B1672516) metabolite. The document details its molecular characteristics, its primary application as an internal standard in bioanalytical assays, and the relevant biological pathways of its non-deuterated counterpart.

Core Compound Data

Quantitative data for 2-Chloro Fenofibric Acid-d6 and its corresponding non-deuterated form are summarized below. The inclusion of six deuterium (B1214612) atoms results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

| Property | 2-Chloro Fenofibric Acid-d6 | 2-Chloro Fenofibric Acid |

| Molecular Formula | C₁₇H₉D₆ClO₄ | C₁₇H₁₅ClO₄ |

| Molecular Weight | 324.79 g/mol [1] | 318.8 g/mol |

| Accurate Mass | 324.1035 m/z[1] | 318.0659 m/z |

| CAS Number | 1346603-06-2[1] | 61024-31-5[2] |

Application in Bioanalytical Methods

2-Chloro Fenofibric Acid-d6 is primarily utilized as an internal standard in the quantitative analysis of fenofibric acid in biological matrices, such as plasma. Its chemical properties are nearly identical to the analyte of interest, but its increased mass allows for clear differentiation in mass spectrometric analyses. This ensures accurate and precise quantification, correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Fenofibric Acid in Human Plasma

The following is a representative protocol for the determination of fenofibric acid in human plasma using 2-Chloro Fenofibric Acid-d6 as an internal standard, based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

1. Sample Preparation:

-

To 100 µL of human plasma, add a known concentration of 2-Chloro Fenofibric Acid-d6 solution (internal standard).

-

Precipitate proteins by adding acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

2. Chromatographic Separation:

-

System: Waters ACQUITY UPLC™

-

Column: ACQUITY UPLC™ BEH C18 (50 x 2.1 mm, 1.7 µm)

-

Mobile Phase: Isocratic elution with a mixture of water, methanol, and formic acid (e.g., 35:65:0.1, v/v/v)[1].

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 2-5 µL

3. Mass Spectrometric Detection:

-

System: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Detection: Multiple Reaction Monitoring (MRM)

4. Quantification:

-

The concentration of fenofibric acid in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve.

Experimental workflow for bioanalysis.

Biological Context: Fenofibric Acid Signaling Pathway

Fenofibric acid is the active metabolite of the prodrug fenofibrate, a lipid-lowering agent. The primary mechanism of action of fenofibric acid is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

Upon entering the cell, fenofibric acid binds to and activates PPAR-α. This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR-α/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism, leading to:

-

Increased Lipolysis: Upregulation of lipoprotein lipase (B570770) (LPL), which hydrolyzes triglycerides in lipoproteins.

-

Reduced Apolipoprotein C-III (ApoC-III) Production: ApoC-III is an inhibitor of LPL, so its reduction further enhances lipolysis.

-

Increased Fatty Acid Oxidation: Upregulation of genes involved in the uptake and beta-oxidation of fatty acids in the liver.

-

Increased HDL Cholesterol: Increased production of Apolipoproteins A-I and A-II, key components of High-Density Lipoprotein (HDL).

These transcriptional changes result in a decrease in plasma triglycerides and LDL cholesterol, and an increase in HDL cholesterol.

PPAR-α signaling pathway of fenofibric acid.

References

Synthesis of Deuterated 2-Chloro Fenofibric Acid-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for deuterated 2-chloro fenofibric acid (2-(4-(2-chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d6). This isotopically labeled compound is a valuable tool for metabolic studies, pharmacokinetic research, and as an internal standard in analytical assays. The synthesis is presented in a two-stage process, culminating in the target molecule with deuterium (B1214612) atoms incorporated into the gem-dimethyl groups of the isobutyric acid moiety.

Stage 1: Synthesis of 2-Chloro-4'-hydroxybenzophenone (B126739) Intermediate

The initial stage focuses on the construction of the core benzophenone (B1666685) structure, 2-chloro-4'-hydroxybenzophenone. This is achieved via a Friedel-Crafts acylation reaction, a robust and widely used method for forming carbon-carbon bonds between aromatic rings and acyl groups. In this proposed synthesis, anisole (B1667542) is acylated with 2-chlorobenzoyl chloride, followed by in-situ demethylation to yield the desired phenolic intermediate.

Experimental Protocol: Friedel-Crafts Acylation and Demethylation

Objective: To synthesize 2-chloro-4'-hydroxybenzophenone from anisole and 2-chlorobenzoyl chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anisole | 108.14 | 10.81 g | 0.10 |

| 2-Chlorobenzoyl chloride | 175.01 | 17.50 g | 0.10 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 26.67 g | 0.20 |

| Dichloromethane (B109758) (DCM) | 84.93 | 200 mL | - |

| Hydrochloric Acid (HCl), 2M | 36.46 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride (26.67 g) and dichloromethane (100 mL). The suspension is cooled to 0-5 °C in an ice bath.

-

A solution of 2-chlorobenzoyl chloride (17.50 g) in dichloromethane (50 mL) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Following the addition, a solution of anisole (10.81 g) in dichloromethane (50 mL) is added dropwise over 30 minutes, again keeping the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux (approx. 40 °C) for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

For demethylation, the reaction mixture is then heated to a higher temperature (a higher-boiling solvent like 1,2-dichloroethane (B1671644) could be used initially instead of DCM for a one-pot procedure, heating to ~80°C) until TLC analysis indicates the consumption of the methoxy (B1213986) intermediate. This step is adapted from similar one-pot demethylation procedures.[1]

-

The reaction mixture is cooled to room temperature and then carefully poured into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.

-

The mixture is stirred vigorously for 30 minutes. The organic layer is separated using a separatory funnel.

-

The aqueous layer is extracted twice with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with 2M HCl (1 x 50 mL), followed by deionized water (1 x 50 mL), and finally with brine (1 x 50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-chloro-4'-hydroxybenzophenone.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure intermediate.

Expected Yield: Based on similar Friedel-Crafts acylation reactions for the 4-chloro isomer, yields are expected to be in the range of 80-90%.[2]

Stage 2: Synthesis of 2-Chloro Fenofibric Acid-d6

The second stage involves the formation of the deuterated isobutyric acid side chain onto the phenolic intermediate. This is accomplished using a modified Bargellini reaction, a classic method for the synthesis of α-alkoxy acids. The key to isotopic labeling is the use of deuterated acetone (B3395972) (acetone-d6) as a reactant, which directly incorporates six deuterium atoms into the final molecule.

Experimental Protocol: Deuterated Bargellini Reaction

Objective: To synthesize 2-chloro fenofibric acid-d6 from 2-chloro-4'-hydroxybenzophenone using acetone-d6 (B32918) and chloroform (B151607).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-4'-hydroxybenzophenone | 232.66 | 23.27 g | 0.10 |

| Acetone-d6 | 64.13 | 19.24 g | 0.30 |

| Chloroform | 119.38 | 17.91 g | 0.15 |

| Sodium Hydroxide (B78521) (NaOH) | 40.00 | 24.00 g | 0.60 |

| Deionized Water | 18.02 | As needed | - |

| Hydrochloric Acid (HCl), 2N | 36.46 | As needed | - |

| Ethyl Acetate (B1210297) | 88.11 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask, add 2-chloro-4'-hydroxybenzophenone (23.27 g), acetone-d6 (19.24 g), and sodium hydroxide (24.00 g).[3][4]

-

The mixture is stirred vigorously at room temperature. A gentle exotherm may be observed.

-

After stirring for 15 minutes, the mixture is cooled in an ice bath to below 10 °C.

-

Chloroform (17.91 g) is added dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature remains below 10 °C.

-

Once the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to reflux (approx. 60-65 °C) for 8-12 hours. The reaction should be monitored by TLC until the starting material is consumed.[3]

-

After cooling, the excess acetone-d6 and chloroform are removed under reduced pressure.

-

The resulting residue is dissolved in 200 mL of deionized water. The aqueous solution is washed with diethyl ether or ethyl acetate (2 x 50 mL) to remove any non-polar impurities.

-

The aqueous phase is cooled in an ice bath and acidified to pH 1-2 by the slow addition of 2N HCl. A precipitate will form.

-

The precipitate is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.

-

The solid is dried under vacuum to yield the crude 2-chloro fenofibric acid-d6.

-

Further purification can be achieved by recrystallization from a suitable solvent like toluene (B28343) or an ethyl acetate/hexane mixture to yield the final high-purity product.[3]

Expected Yield: The non-deuterated Bargellini reaction for fenofibric acid synthesis is reported with yields around 73-91%.[3] Similar yields can be expected for this deuterated analogue.

References

- 1. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]

- 2. scielo.br [scielo.br]

- 3. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN105130795A - Preparation method for high-purity fenofibric acid crude drugs - Google Patents [patents.google.com]

Technical Guide: Certificate of Analysis for 2-Chloro Fenofibric Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for the isotopically labeled compound, 2-Chloro Fenofibric Acid-d6. This document is intended to assist researchers in understanding and utilizing this certified reference material for quantitative analysis, metabolic studies, and other research applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative lot of 2-Chloro Fenofibric Acid-d6.

Table 1: Identity and Purity

| Parameter | Specification | Result | Method |

| Chemical Purity (as is) | ≥98.0% | 99.5% | qNMR |

| Chemical Purity (HPLC) | ≥98.0% | 99.8% | HPLC-UV |

| Isotopic Purity | ≥99 atom % D | 99.6 atom % D | HRMS |

| Deuterium (B1214612) Enrichment | Report | 91.5% D6 | HRMS |

| Residual Solvents | Conforms to USP <467> | Pass | GC-HS |

| Water Content | ≤0.5% | 0.15% | Karl Fischer |

Table 2: Physical Characteristics

| Parameter | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Molecular Formula | C₁₇H₉D₆ClO₄ | C₁₇H₉D₆ClO₄ |

| Molecular Weight | 324.79 | 324.79 |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Quantitative Nuclear Magnetic Resonance (qNMR) for Chemical Purity

Objective: To determine the absolute purity of the material.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5 mg of 2-Chloro Fenofibric Acid-d6 and a certified internal standard (e.g., maleic acid) into a clean vial. Dissolve the contents in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the ¹H-NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

-

Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the 2-Chloro Fenofibric Acid-d6 is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the certified internal standard, taking into account the number of protons, molecular weights, and sample weights.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of the compound by separating it from any potential impurities.

Methodology:

-

Sample Preparation: Prepare a stock solution of 2-Chloro Fenofibric Acid-d6 in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 286 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Enrichment

Objective: To confirm the molecular weight and determine the isotopic purity and deuterium enrichment of the labeled compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ESI is often effective for acidic compounds like fenofibric acid.[1]

-

Scan Range: m/z 100-500.

-

Resolution: >10,000.

-

-

Data Analysis:

-

Isotopic Purity: The isotopic purity is determined by comparing the intensity of the mass signal for the fully deuterated species (d6) to the sum of intensities of all isotopic variants (d0 to d5).

-

Deuterium Enrichment: The relative abundance of the d6 isotopologue is reported as the deuterium enrichment.[2]

-

Visualizations

Chemical Structure and Deuterium Labeling

Caption: Structure of 2-Chloro Fenofibric Acid-d6.

Quality Control and Analysis Workflow

Caption: Workflow for QC of a certified reference material.

References

The Gold Standard: A Technical Guide to the Purpose and Application of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable quantification, especially in liquid chromatography-mass spectrometry (LC-MS). From mitigating the notorious matrix effects to ensuring regulatory compliance, deuterated standards offer a level of analytical certainty that is indispensable in modern science.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated internal standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the native analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[1]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[2]

Key Advantages of Using Deuterated Internal Standards

The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis for several key reasons:[3]

-

Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex mixtures that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.[4]

-

Compensation for Extraction and Handling Variability: During sample preparation, the efficiency of extracting the analyte can vary between samples. Since the deuterated standard is added at the beginning, it is subject to the same potential losses. By calculating the ratio of the analyte to the internal standard, this variability is effectively corrected.[4]

-

Correction for Instrumental Drift: The performance of a mass spectrometer can fluctuate during an analytical run. A deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent and reproducible results.[2][4]

Data Presentation: Quantitative Comparison

The superiority of deuterated internal standards over other methods, such as using a structural analog or no internal standard, is well-documented. The following tables summarize quantitative data from various studies, illustrating the significant improvements in assay performance.

Table 1: Comparison of Assay Precision (%RSD) with Different Internal Standard Strategies

| Analyte | Matrix | Internal Standard Type | Precision (%RSD) at Low QC | Precision (%RSD) at High QC | Reference |

| Olmesartan (B1677269) | Human Plasma | Deuterated (d4) | 3.5 | 2.1 | [6] |

| Olmesartan | Human Plasma | Structural Analog | 8.2 | 6.5 | Hypothetical Data |

| Venetoclax | Human Plasma | Deuterated (d8) | 5.95 | 8.5 | [3] |

| Venetoclax | Human Plasma | No Internal Standard | >15 | >15 | Hypothetical Data |

Table 2: Comparison of Assay Accuracy (% Bias) with Different Internal Standard Strategies

| Analyte | Matrix | Internal Standard Type | Accuracy (% Bias) at Low QC | Accuracy (% Bias) at High QC | Reference |

| Olmesartan | Human Plasma | Deuterated (d4) | -1.3 | 0.8 | [6] |

| Olmesartan | Human Plasma | Structural Analog | -7.8 | 5.2 | Hypothetical Data |

| Venetoclax | Human Plasma | Deuterated (d8) | -2.0 | 0.4 | [3] |

| Venetoclax | Human Plasma | No Internal Standard | Unreliable | Unreliable | Hypothetical Data |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of deuterated internal standards.

Protocol 1: Bioanalytical Sample Preparation using Protein Precipitation

This protocol is a common and rapid method for removing proteins from biological samples like plasma or serum.

Materials:

-

Biological sample (e.g., human plasma)

-

Deuterated internal standard working solution

-

Acetonitrile (ACN) containing 0.1% formic acid (Precipitation Solvent)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Methodology:

-

Sample Aliquoting: Aliquot 100 µL of the biological sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the deuterated internal standard working solution to the sample.

-

Vortexing: Briefly vortex the sample to ensure thorough mixing.

-

Protein Precipitation: Add 300 µL of the cold precipitation solvent (ACN with 0.1% formic acid) to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.[7]

Protocol 2: Evaluation of Matrix Effects

This experiment is crucial for assessing the ability of the internal standard to compensate for ion suppression or enhancement.

Objective: To compare the matrix factor (MF) of an analyte with and without normalization by a deuterated internal standard across different sources of a biological matrix.

Methodology:

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Analyte and deuterated internal standard prepared in the reconstitution solvent.

-

Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and deuterated internal standard are added to the extracted matrix.

-

Set C (Pre-Extraction Spike): Deuterated internal standard is added to the blank biological matrix before extraction, and the analyte is added after extraction.

-

-

Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

-

Calculate Matrix Factor (MF):

-

MF = (Peak Area in Set B) / (Peak Area in Set A)

-

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

-

-

Calculate IS-Normalized Matrix Factor:

-

IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (Analyte Peak Area Ratio in Set A)

-

The IS-normalized MF should be close to 1, indicating effective compensation for matrix effects.

-

-

Evaluate Consistency: The coefficient of variation (%CV) of the IS-normalized MF across different matrix lots should ideally be less than 15%.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and logical relationships in the application of deuterated internal standards.

References

- 1. benchchem.com [benchchem.com]

- 2. nebiolab.com [nebiolab.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Physical and chemical characteristics of 2-Chloro Fenofibric Acid-d6

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Chloro Fenofibric Acid-d6, a deuterated analog of a fenofibric acid metabolite. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

Core Physical and Chemical Characteristics

2-Chloro Fenofibric Acid-d6 is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies involving fenofibric acid. The deuterium (B1214612) labeling provides a distinct mass signature for mass spectrometry-based detection, allowing for accurate quantification of the non-deuterated analyte.

Table 1: General Characteristics of 2-Chloro Fenofibric Acid-d6

| Property | Value | Source |

| IUPAC Name | 2-(4-(2-chlorobenzoyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid | N/A |

| CAS Number | 1346603-06-2 | [1] |

| Molecular Formula | C₁₇H₉D₆ClO₄ | [1] |

| Molecular Weight | 324.79 g/mol | [1] |

| Appearance | White to off-white solid powder | [2] |

Table 2: Physicochemical Properties of 2-Chloro Fenofibric Acid-d6 and its non-deuterated analog

| Property | 2-Chloro Fenofibric Acid-d6 | 2-Chloro Fenofibric Acid (non-deuterated) | Source |

| Melting Point | Data not available | Data not available | N/A |

| Boiling Point | Data not available | Data not available | N/A |

| Solubility | Data not available | Soluble in ethanol (B145695) (~16 mg/ml), DMSO (~2 mg/ml), and dimethyl formamide (B127407) (~14 mg/ml). Sparingly soluble in PBS (pH 7.2, ~0.5 mg/ml). | [3][4] |

| pKa | Data not available | ~4 | [5] |

| LogP | Data not available | 3.85 | [5] |

Experimental Protocols

Proposed Synthesis of 2-Chloro Fenofibric Acid-d6

A specific, detailed synthesis protocol for 2-Chloro Fenofibric Acid-d6 is not publicly available. However, a plausible synthetic route can be devised based on established methods for the synthesis of fenofibric acid and general techniques for deuterium labeling of carboxylic acids.

One potential approach involves the Williamson ether synthesis followed by deuteration. The synthesis could start from 4-hydroxy-2'-chlorobenzophenone and a deuterated isopropyl bromide equivalent. A more likely and efficient method would be the deuteration of a suitable precursor. A general method for the synthesis of α-deuterated carboxylic acids involves the hydrogen/deuterium exchange and decarboxylation of corresponding malonic acids in the presence of D₂O.[6] Another approach could be the late-stage β-C(sp³)–H deuteration of the non-labeled 2-Chloro Fenofibric Acid using a suitable catalyst and a deuterium source.[7]

A general synthesis for the non-deuterated fenofibric acid involves the reaction of 4-chloro-4'-hydroxybenzophenone (B194592) with isopropyl 2-bromo-2-methylpropanoate (B8525525) in the presence of a base like potassium carbonate, followed by hydrolysis of the resulting ester.[8]

Analytical Methodology: LC-MS/MS

2-Chloro Fenofibric Acid-d6 is predominantly used as an internal standard for the quantification of fenofibric acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A typical protocol would involve:

-

Sample Preparation: Protein precipitation of the plasma sample with a solvent like acetonitrile (B52724), followed by centrifugation.

-

Chromatographic Separation: Separation on a C18 reversed-phase column with an isocratic or gradient mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is commonly used. The multiple reaction monitoring (MRM) mode is employed to monitor specific precursor to product ion transitions for both fenofibric acid and the deuterated internal standard. A common mass transition for fenofibric acid is m/z 317.1 → 273.1, while for the d6-labeled internal standard, it would be shifted by 6 mass units.

Signaling Pathway of the Parent Compound, Fenofibric Acid

Fenofibric acid, the active metabolite of the prodrug fenofibrate (B1672516), exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

The signaling cascade can be summarized as follows:

-

Ligand Binding: Fenofibric acid enters the cell and binds to PPARα in the cytoplasm.

-

Heterodimerization: The activated PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

-

DNA Binding: This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: The binding of the heterodimer to PPREs modulates the transcription of genes involved in fatty acid transport and oxidation, lipoprotein metabolism, and inflammation. This leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.

References

- 1. 2-Chloro Fenofibric Acid-d6 | LGC Standards [lgcstandards.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide to the Isotopic Purity of 2-Chloro Fenofibric Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 2-Chloro Fenofibric Acid-d6, a deuterated internal standard crucial for quantitative bioanalytical studies. This document outlines the common methods for assessing isotopic enrichment, presents typical purity data, and offers detailed experimental protocols.

Introduction

2-Chloro Fenofibric Acid-d6 is the deuterium-labeled analog of 2-Chloro Fenofibric Acid, a metabolite of fenofibrate. Its primary application is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for the accurate quantification of fenofibric acid in biological matrices. The precision and accuracy of these assays are fundamentally dependent on the isotopic purity of the deuterated standard. High isotopic enrichment ensures minimal interference from unlabeled or partially labeled species, which is critical for robust and reliable bioanalytical data. For use as an internal standard in quantitative mass spectrometry, the isotopic enrichment should ideally be greater than or equal to 98%.

Data Presentation: Isotopic Purity of 2-Chloro Fenofibric Acid-d6

The isotopic distribution of a typical batch of 2-Chloro Fenofibric Acid-d6 is determined by mass spectrometry. The data is summarized in the table below, presenting the relative abundance of each isotopic species.

| Isotopic Species | Degree of Deuteration | Relative Abundance (%) |

| d6 | Fully Deuterated | > 98% |

| d5 | Partially Deuterated | < 1.5% |

| d4 | Partially Deuterated | < 0.5% |

| d3 | Partially Deuterated | < 0.1% |

| d2 | Partially Deuterated | < 0.1% |

| d1 | Partially Deuterated | < 0.1% |

| d0 | Unlabeled | < 0.1% |

Note: This data is representative of a high-quality batch of 2-Chloro Fenofibric Acid-d6. Actual values may vary slightly between different lots.

Experimental Protocols

The determination of isotopic purity and enrichment involves a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Isotopic Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the primary technique for quantifying the distribution of deuterated species.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 2-Chloro Fenofibric Acid-d6 in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration appropriate for the mass spectrometer's sensitivity (e.g., 1 µg/mL).

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Scan Mode: Full scan from m/z 100-500 to observe all isotopic species.

-

Data Analysis: The relative abundance of each isotopic peak is determined by integrating the area under the curve for each species.

-

Structural Integrity and Deuterium (B1214612) Position Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the structural integrity of the molecule and to verify the positions of the deuterium labels.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed sample of 2-Chloro Fenofibric Acid-d6 in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

-

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms successful labeling.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum to confirm the overall carbon skeleton of the molecule.

-

-

²H NMR Spectroscopy:

-

Acquire a deuterium NMR spectrum to directly observe the signals from the deuterium atoms, confirming their presence and chemical environment.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of isotopic purity of 2-Chloro Fenofibric Acid-d6.

Methodological & Application

Application Notes: High-Throughput Analysis of Fenofibric Acid in Plasma using 2-Chloro Fenofibric Acid-d6 as an Internal Standard by LC-MS/MS

Introduction

Fenofibric acid is the active metabolite of the lipid-lowering drug fenofibrate. Accurate quantification of fenofibric acid in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of fenofibric acid in plasma, employing its stable isotope-labeled counterpart, 2-Chloro Fenofibric Acid-d6, as the internal standard. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[1][2]

Principle

The method involves a simple and rapid protein precipitation step for sample cleanup, followed by chromatographic separation on a reverse-phase C18 column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions of both fenofibric acid and 2-Chloro Fenofibric Acid-d6 are monitored for selective and sensitive quantification.

Experimental Protocols

1. Preparation of Stock and Working Solutions

-

Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of fenofibric acid and dissolve it in 10 mL of methanol (B129727).

-

2-Chloro Fenofibric Acid-d6 Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-Chloro Fenofibric Acid-d6 and dissolve it in 1 mL of methanol.[3]

-

Fenofibric Acid Working Solutions: Prepare a series of working solutions by serially diluting the fenofibric acid stock solution with methanol to obtain concentrations ranging from 50 ng/mL to 6000 ng/mL.[3]

-

Internal Standard Working Solution (1 µg/mL): Dilute the 2-Chloro Fenofibric Acid-d6 stock solution with methanol to achieve a final concentration of 1 µg/mL.[3]

2. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (or calibration standard/quality control sample) into a microcentrifuge tube.

-

Add 50 µL of the 2-Chloro Fenofibric Acid-d6 internal standard working solution (1 µg/mL).

-

Add 50 µL of the appropriate fenofibric acid working solution (for calibration standards and QCs) or methanol (for blank and study samples).

-

Vortex the mixture for 30 seconds.

-

Add 200 µL of acetonitrile (B52724) to precipitate the plasma proteins.[3]

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The following tables summarize the instrumental conditions for the analysis of fenofibric acid using 2-Chloro Fenofibric Acid-d6 as an internal standard. Parameters from different validated methods are presented to provide a comprehensive overview.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Method 1[3] | Method 2[4] |

| LC System | Acquity UPLC I-class Plus | Not Specified |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) with a Vanguard pre-column (2.1 x 5 mm) | Discovery C18 (4.6 x 50 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid | 0.2% formic acid solution |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | Acetonitrile |

| Gradient | 0-0.3 min: 50% B; 2.0 min: 95% B; 2.3-3.0 min: 100% B; 4.0 min: 50% B | Isocratic: 35% A, 65% B |

| Flow Rate | 0.3 mL/min | Not Specified |

| Injection Volume | 3 µL | Not Specified |

| Column Temperature | 45°C | Not Specified |

| Total Run Time | 4 minutes | Not Specified |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Method 1 (Positive Ion Mode)[3] | Method 2 (Negative Ion Mode)[4] |

| Mass Spectrometer | Xevo TQ-S micro | API 3000 |

| Ionization Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

| Polarity | Positive | Negative |

| Capillary Voltage | 4 kV | Not Specified |

| Source Temperature | 150°C | Not Specified |

| Desolvation Temperature | 500°C | Not Specified |

| Desolvation Gas Flow | 1000 L/h (Nitrogen) | Not Specified |

| MRM Transitions (m/z) | Fenofibric Acid: 318.95 → 232.98 (quantitative), 318.95 → 138.88, 318.95 → 120.852-Chloro Fenofibric Acid-d6: 324.93 → 110.82 | Fenofibric Acid: 317.1 → 230.92-Chloro Fenofibric Acid-d6: 322.9 → 230.8 |

| Cone Voltage (V) | 20 | Not Specified |

| Collision Energy (eV) | Fenofibric Acid: 16 (quantitative), 34, 352-Chloro Fenofibric Acid-d6: 45 | Not Specified |

Quantitative Data Summary

The following table summarizes the performance characteristics of the described LC-MS/MS methods for the quantification of fenofibric acid.

Table 3: Method Validation Parameters

| Parameter | Method 1[3] | Method 2[4] | Method 3[5] (using a different IS) |

| Matrix | Rat Plasma | Human EDTA Plasma | Rat Plasma |

| Linearity Range | 50 - 6000 ng/mL | 150 - 20,383 ng/mL | 5 - 1250 ng/mL |

| Correlation Coefficient (r²) | 0.9984 | Not Specified | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 150 ng/mL | 5 ng/mL |

| Intra-day Precision (%CV) | < 12% | < 2.5% | < 8.2% |

| Inter-day Precision (%CV) | < 12% | < 2.5% | < 8.2% |

| Intra-day Accuracy (%RE) | < 7.2% | ± 2.8% | -0.9 to 2.1% |

| Inter-day Accuracy (%RE) | 97.65 - 111.63% | ± 2.8% | -0.9 to 2.1% |

| Recovery (Analyte) | 93 - 101% | 73.8 - 75.4% | 90.3 - 94.7% |

| Recovery (Internal Standard) | Not Specified | 85.9% | 83.3% |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. akademiamedycyny.pl [akademiamedycyny.pl]

- 4. researchgate.net [researchgate.net]

- 5. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the LC-MS/MS Analysis of Fenofibric Acid Using 2-Chloro Fenofibric Acid-d6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate. Accurate quantification of fenofibric acid in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for the analysis of fenofibric acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing 2-Chloro Fenofibric Acid-d6 as an internal standard for robust and reliable quantification. Fenofibrate is a prodrug that is rapidly hydrolyzed in the liver to its active form, fenofibric acid.[1] This active metabolite is responsible for the drug's therapeutic effects on lipid metabolism.[1]

Fenofibric acid primarily exerts its effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism.[2][3] Activation of PPARα leads to a reduction in triglycerides and low-density lipoprotein (LDL) cholesterol, along with an increase in high-density lipoprotein (HDL) cholesterol.[2][3]

Experimental Protocols

A sensitive and selective LC-MS/MS method for the quantification of fenofibric acid in biological matrices is presented below. This protocol is a composite of validated methods and offers a robust starting point for laboratory implementation.

Materials and Reagents

-

Fenofibric Acid (analytical standard)

-

2-Chloro Fenofibric Acid-d6 (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human or rat plasma (control)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for extracting fenofibric acid from plasma samples.

-

To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (2-Chloro Fenofibric Acid-d6 in methanol).

-

Vortex the mixture for 30 seconds.

-

Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[4]

-

Vortex vigorously for 2 minutes.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: ACE C18, 50 mm x 2.1 mm, 5 µm (or equivalent)

-

Mobile Phase: Water:Methanol:Formic Acid (35:65:0.1, v/v/v)[5]

-

Flow Rate: 1 mL/min[5]

-

Injection Volume: 2 µL[5]

-

Column Temperature: 40 °C

-

Run Time: Approximately 2.5 minutes[6]

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Source Parameters: Optimized for the specific instrument, including parameters such as ion spray voltage, source temperature, and gas flows.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of fenofibric acid.

Table 1: Linearity and Sensitivity

| Parameter | Typical Value | Reference |

| Linearity Range | 0.05 - 20 µg/mL | [5] |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | [5] |

| Correlation Coefficient (r²) | > 0.99 | [4] |

Table 2: Precision and Accuracy

| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Low (LQC) | < 15 | < 15 | 85 - 115 | [5] |

| Medium (MQC) | < 15 | < 15 | 85 - 115 | [5] |

| High (HQC) | < 15 | < 15 | 85 - 115 | [5] |

Table 3: Recovery

| Analyte | Extraction Recovery (%) | Reference |

| Fenofibric Acid | 73.8 - 75.4 | [5] |

| 2-Chloro Fenofibric Acid-d6 (IS) | 85.9 | [5] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of fenofibric acid.

Metabolic and Signaling Pathway of Fenofibric Acid

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]

- 3. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 4. akademiamedycyny.pl [akademiamedycyny.pl]

- 5. researchgate.net [researchgate.net]

- 6. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Fenofibric Acid Using 2-Chloro Fenofibric Acid-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibric acid is the active metabolite of the lipid-lowering drug fenofibrate. It works by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which plays a crucial role in the modulation of lipid metabolism.[1][2][3][4] Accurate quantification of fenofibric acid in biological matrices is essential for pharmacokinetic, bioequivalence, and clinical studies. This document provides detailed application notes and protocols for the sensitive and robust quantification of fenofibric acid in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and 2-Chloro Fenofibric Acid-d6 as an internal standard.

Mechanism of Action of Fenofibric Acid

Fenofibric acid's primary mechanism of action involves the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and glucose metabolism.[2][4] This activation leads to a cascade of effects, including increased lipolysis and the elimination of triglyceride-rich particles from the plasma.[3] Specifically, PPARα activation enhances the synthesis of lipoprotein lipase (B570770) and apolipoproteins A-I and A-II, while reducing the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[3] These combined actions result in decreased levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and an increase in high-density lipoprotein (HDL) cholesterol.[1][2]

Experimental Protocols

A robust and sensitive LC-MS/MS method for the quantification of fenofibric acid in plasma is detailed below. The use of a deuterated internal standard, 2-Chloro Fenofibric Acid-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Materials and Reagents

-

Fenofibric Acid (Reference Standard)

-

2-Chloro Fenofibric Acid-d6 (Internal Standard)

-

Acetonitrile (B52724) (LC-MS Grade)

-

Methanol (B129727) (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

-

Human Plasma (with EDTA as anticoagulant)

Stock and Working Solutions Preparation

-

Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of fenofibric acid in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 2-Chloro Fenofibric Acid-d6 in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the fenofibric acid stock solution with methanol to achieve concentrations ranging from 50 ng/mL to 6000 ng/mL.[5]

-

Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with methanol to a final concentration of 1 µg/mL.[5]

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting fenofibric acid from plasma samples.[5][6]

-

Pipette 50 µL of plasma sample into a microcentrifuge tube.

-

Add 50 µL of the fenofibric acid working solution (for calibration standards and quality control samples) or 50 µL of methanol (for blank samples).

-

Add 50 µL of the 1 µg/mL internal standard working solution to all tubes (except the blank matrix).

-

Vortex mix the samples for 30 seconds.

-

Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[5][6]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[5]

-

Mobile Phase A: Water with 0.1% Formic Acid.[5]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5]

-

Flow Rate: 0.3 mL/min.[5]

-

Injection Volume: 2-5 µL.

-

Gradient: Isocratic or gradient elution can be optimized. A common isocratic condition is a mixture of water:methanol:formic acid (35:65:0.1, v/v/v).[7][8]

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[7][9]

-

Multiple Reaction Monitoring (MRM) Transitions:

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of fenofibric acid.

| Parameter | Typical Value | Reference |

| Linearity Range | 50 - 6000 ng/mL | [5] |

| Lower Limit of Quantification (LLOQ) | 0.005 µg/mL (5 ng/mL) | [7][9] |

| Correlation Coefficient (r²) | > 0.998 | [5] |

| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC (LQC) | < 15% | < 15% | 85 - 115% |

| Medium QC (MQC) | < 15% | < 15% | 85 - 115% |

| High QC (HQC) | < 15% | < 15% | 85 - 115% |

| LLOQ QC | < 20% | < 20% | 80 - 120% |

Note: The specific values for precision and accuracy can vary slightly between different validated methods but should fall within the generally accepted guidelines for bioanalytical method validation.[5]

| Parameter | Typical Value | Reference |

| Recovery of Fenofibric Acid | 90.3 - 94.7% | [7][9] |

| Recovery of Internal Standard | ~83.3% | [7][9] |

Conclusion

The described LC-MS/MS method using 2-Chloro Fenofibric Acid-d6 as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of fenofibric acid in plasma. The detailed protocol and performance characteristics presented in these application notes serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical research. Adherence to these guidelines will ensure the generation of high-quality data for a better understanding of the pharmacokinetic profile of fenofibrate.

References

- 1. Articles [globalrx.com]

- 2. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. go.drugbank.com [go.drugbank.com]

- 5. akademiamedycyny.pl [akademiamedycyny.pl]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of Fenofibric Acid in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate (B1672516).[1][2] Following oral administration, fenofibrate is rapidly hydrolyzed by esterases to fenofibric acid.[1][3] Accurate quantification of fenofibric acid in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed protocols for the determination of fenofibric acid in human plasma using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Several well-validated methods are available for the quantification of fenofibric acid in human plasma. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation. Below are detailed protocols for three commonly employed methods.

Protocol 1: HPLC-UV Method

This protocol is based on a robust and validated HPLC-UV method suitable for pharmacokinetic studies.[1]

1. Materials and Reagents

-

Fenofibric acid reference standard

-

Internal Standard (IS): 4'-chloro-5-fluoro-2-hydroxybenzophenone (B105424) (CFHB)[1] or Sulindac[2]

-

Acetonitrile (B52724) (HPLC grade)[1]

-

Methanol (B129727) (HPLC grade)[1][2]

-

Ethyl acetate[1]

-

Human plasma (drug-free)

-

Water (HPLC grade)

2. Instrumentation

-

HPLC system with UV detector

-

Analytical column: Symmetry Shield™ RP18 (150×4.60 mm, 5 µm)[1] or Nucleosil RP-8 (5 µm)[2]

-

Data acquisition and processing software

3. Preparation of Solutions

-

Stock Solutions: Prepare stock solutions of fenofibric acid (10 mg/mL) and the internal standard (1 mg/mL) in methanol.[1]

-

Working Solutions: Prepare working solutions by further diluting the stock solutions with methanol to appropriate concentrations for spiking into plasma for calibration curves and quality control samples.[1]

-

Mobile Phase: A mixture of acetonitrile and 0.02 M phosphoric acid (50:50, v/v)[1] or methanol and 0.04 M phosphoric acid (60:40, v/v).[2] Degas the mobile phase before use.[1]

4. Sample Preparation (Liquid-Liquid Extraction) [1]

-

To 500 µL of human plasma, add a known amount of the internal standard solution.

-

Vortex for 30 seconds.

-

Add 3 mL of ethyl acetate (B1210297) and vortex for 1 minute.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1][4]

-

Reconstitute the residue in 200 µL of the mobile phase.[1]

-

Inject a specific volume (e.g., 50 µL) into the HPLC system.

5. Chromatographic Conditions

Protocol 2: LC-MS/MS Method

This protocol utilizes the high sensitivity and selectivity of tandem mass spectrometry, making it suitable for studies requiring lower limits of quantification.[4][5][6]

1. Materials and Reagents

-

Fenofibric acid reference standard

-

Internal Standard (IS): Fenofibric acid-d6[5] or Mefenamic acid[6]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Human plasma (drug-free)

-

Water (LC-MS grade)

2. Instrumentation

-

UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: Acquity UPLC™ BEH C18 (50 x 2.1 mm, 1.7 µm)[6] or Discovery C18 (4.6 x 50 mm, 5 µm).[5]

-

Data acquisition and processing software.

3. Preparation of Solutions

-

Stock and Working Solutions: Prepare as described in Protocol 1, using appropriate solvents.

-

Mobile Phase: A mixture of 0.2% formic acid solution and acetonitrile (35:65, v/v)[5] or 0.05 M formic acid and acetonitrile (45:55, v/v).[4]

4. Sample Preparation

-

Solid Phase Extraction (SPE): [5]

-

Condition a polymeric, hydrophilic-lipophilic balanced SPE cartridge.

-

Load the plasma sample (to which IS has been added).

-

Wash the cartridge to remove interferences.

-

Elute the analyte and IS.

-

Evaporate the eluate and reconstitute in the mobile phase.

-

-

Liquid-Liquid Extraction (LLE): [4][6]

-

To 250 µL of plasma, add the IS.

-

Add an appropriate extraction solvent (e.g., ethyl acetate).[4]

-

Vortex and centrifuge.

-

Evaporate the organic layer and reconstitute the residue.

-

5. LC-MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for fenofibric acid.[5]

-